molecular formula C20H13Cl2N3 B11650625 2-(2-chlorophenyl)-N-(4-chlorophenyl)quinazolin-4-amine

2-(2-chlorophenyl)-N-(4-chlorophenyl)quinazolin-4-amine

Cat. No.: B11650625
M. Wt: 366.2 g/mol
InChI Key: CWIBPQWUIJXXHU-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(4-chlorophenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(4-chlorophenyl)quinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroaniline and 4-chloroaniline.

    Formation of Quinazoline Ring: The quinazoline ring is formed through a cyclization reaction involving the starting materials and a suitable reagent such as formamide or formic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process would include steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(4-chlorophenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(4-chlorophenyl)quinazolin-4-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(4-methylphenyl)quinazolin-4-amine
  • 2-(2-chlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine
  • 2-(2-chlorophenyl)-N-(4-bromophenyl)quinazolin-4-amine

Uniqueness

2-(2-chlorophenyl)-N-(4-chlorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H13Cl2N3

Molecular Weight

366.2 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(4-chlorophenyl)quinazolin-4-amine

InChI

InChI=1S/C20H13Cl2N3/c21-13-9-11-14(12-10-13)23-20-16-6-2-4-8-18(16)24-19(25-20)15-5-1-3-7-17(15)22/h1-12H,(H,23,24,25)

InChI Key

CWIBPQWUIJXXHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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